![molecular formula C19H15N3O2S3 B2525106 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-40-2](/img/structure/B2525106.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

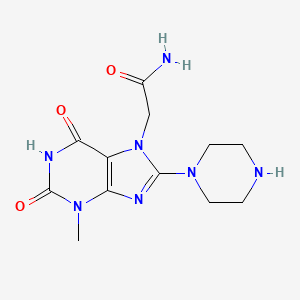

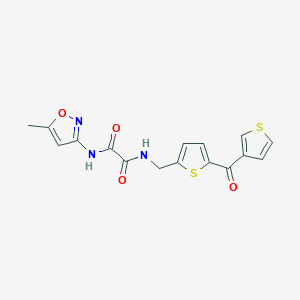

The compound "N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including anti-HIV, antitumor, and anti-inflammatory properties .

Synthesis Analysis

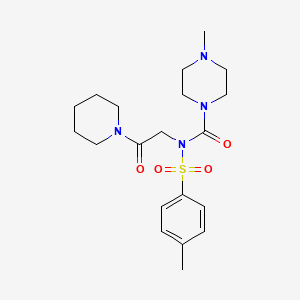

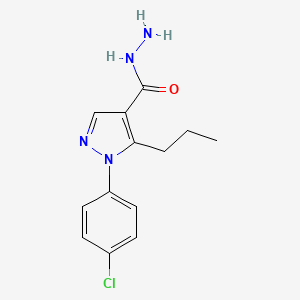

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with various reagents to introduce different substituents into the molecule. For instance, the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was achieved by reacting benzothiazoles with acetic acid . Similarly, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives involved the reaction of 4-aminobenzoic acid and 2-aminothiophenol followed by acetylation and further reactions with heterocyclic ring systems . These methods highlight the versatility of benzothiazole derivatives in chemical synthesis.

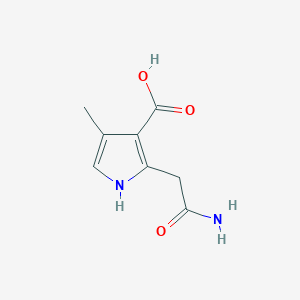

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide crystals exhibit hydrogen bonding interactions that are influenced by the substituents on the benzothiazole moiety . The crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide shows that the molecules form dimers via N-H...N hydrogen bonds and are further linked into ribbons along the crystal lattice .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amide, thioether, and heterocyclic rings allows for further chemical modifications. These reactions can be utilized to synthesize compounds with potential biological activities, as seen in the synthesis of compounds with antitumor and anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, melting point, and pKa, are influenced by their molecular structure. The determination of pKa values of newly synthesized derivatives indicates the acidity constants of these compounds, which are important for understanding their chemical behavior and potential as drug precursors . The photophysical properties of these compounds, such as fluorescence and UV absorption, are also significant for their potential applications in biological systems .

Wissenschaftliche Forschungsanwendungen

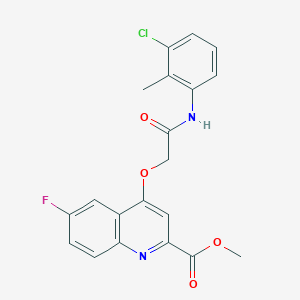

Antitumor Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide derivatives have been synthesized and evaluated for their antitumor activities. These compounds were tested in vitro against a panel of human tumor cell lines, with some showing considerable anticancer activity against specific cancer types. The structure of these compounds, including the benzothiazole moiety, plays a significant role in their antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).

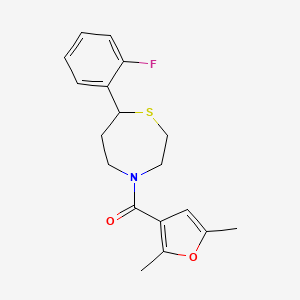

Anti-inflammatory and Antioxidant Activities

Another study focused on the synthesis of novel derivatives for their anti-inflammatory and antioxidant activities. These compounds have shown good efficacy in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays, highlighting their potential as therapeutic agents with dual anti-inflammatory and antioxidant properties (Koppireddi et al., 2013).

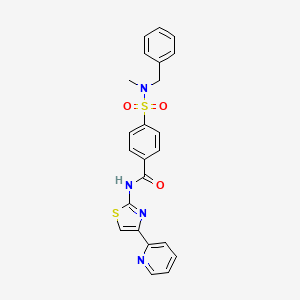

Cyclooxygenase (COX) Inhibitory Activity

Compounds derived from N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide have been synthesized and investigated for their COX inhibitory activities. Certain derivatives showed strong inhibitory activity on the COX-2 enzyme, indicating their potential as selective COX-2 inhibitors for anti-inflammatory therapies (Ertas et al., 2022).

Antibacterial Activity

Another aspect of research on N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide derivatives involves their antibacterial activity. These compounds have been synthesized and tested for their ability to inhibit bacterial growth, showing promising results against various bacterial strains and highlighting their potential as novel antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S3/c1-24-12-6-8-13(9-7-12)25-11-17(23)22-19-21-15(10-26-19)18-20-14-4-2-3-5-16(14)27-18/h2-10H,11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVJGOOSMAOUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)